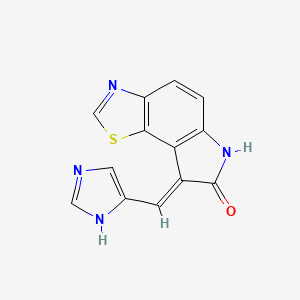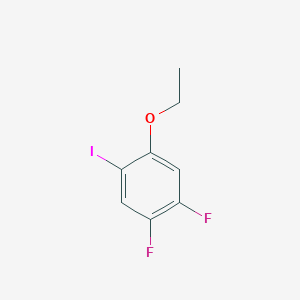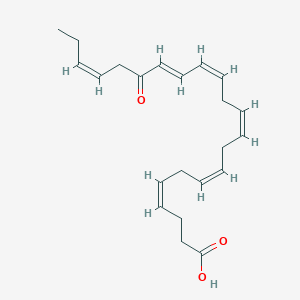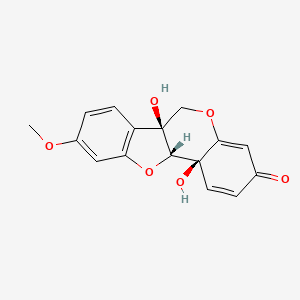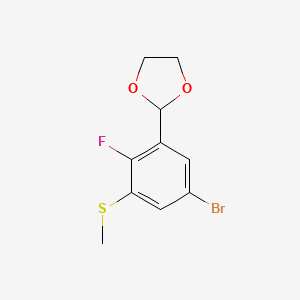
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated phenyl group with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the bromine, fluorine, and methylthio groups. One common method involves the reaction of 5-bromo-2-fluoro-3-(methylthio)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted aromatic compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxane-4,5-dione: Similar structure but with a dioxane-4,5-dione ring.
Uniqueness
The uniqueness of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane lies in its specific combination of substituents and the dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrFO2S |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-3-methylsulfanylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO2S/c1-15-8-5-6(11)4-7(9(8)12)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
InChI Key |
HDQJHTCBSGZQIN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C2OCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


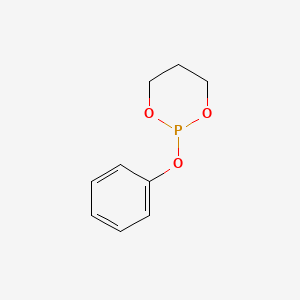
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
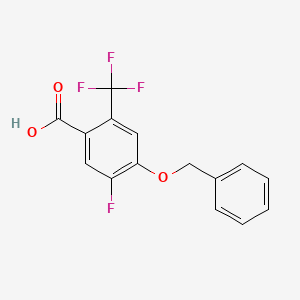
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
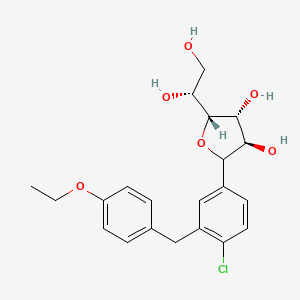
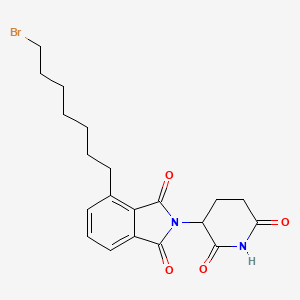
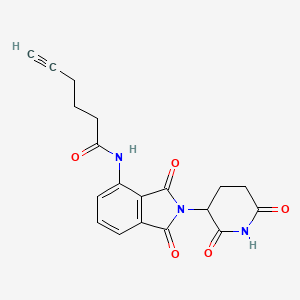
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

